REACTION_CXSMILES
|
[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
mercaptopropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C(=O)[O-])C
|
Name
|
mercaptoesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
Alkyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercaptoesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-ethylhexyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-octadecyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iso-octyl and 2-ethylhexyl mercaptoacetates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iso-octyl mercaptopropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C(=O)OCCCCCC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCCCCCCCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
mercaptopropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C(=O)[O-])C
|
Name
|
mercaptoesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
Alkyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercaptoesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-ethylhexyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-octadecyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iso-octyl and 2-ethylhexyl mercaptoacetates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iso-octyl mercaptopropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C(=O)OCCCCCC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCCCCCCCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
mercaptopropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C(=O)[O-])C
|
Name
|
mercaptoesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
Alkyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercaptoesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-ethylhexyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-octadecyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iso-octyl and 2-ethylhexyl mercaptoacetates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iso-octyl mercaptopropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C(=O)OCCCCCC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCCCCCCCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |